Nordihydro Guaiaretic Acid-d6

Description

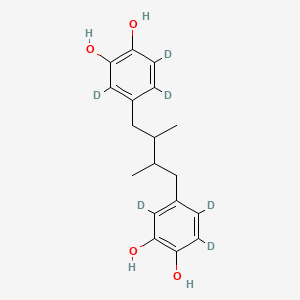

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trideuterio-5-[2,3-dimethyl-4-(2,3,6-trideuterio-4,5-dihydroxyphenyl)butyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/i3D,4D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKYJDFEPMADG-LJYPPAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC(C)C(C)CC2=C(C(=C(C(=C2[2H])[2H])O)O)[2H])[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Seminal Discoveries in Nordihydroguaiaretic Acid Research

Early Academic Investigations and Isolation from Natural Sources

Nordihydroguaiaretic Acid-d6 is not isolated from natural sources. It is a laboratory-synthesized, isotopically labeled version of Nordihydroguaiaretic Acid (NDGA). The parent compound, NDGA, is a phenolic lignan (B3055560) naturally abundant in the creosote (B1164894) bush (Larrea tridentata), a plant found in the deserts of Mexico and the southwestern United States. nih.govfrontiersin.org Historically, the non-labeled NDGA was extracted from this plant for various research and commercial purposes, including its use as an antioxidant in food. scielo.br

The development of Nordihydroguaiaretic Acid-d6 arose from the need for a reliable internal standard in quantitative analysis. In fields like pharmacokinetics and metabolic studies, researchers require precise measurements of the concentration of compounds like NDGA in biological samples. The introduction of six deuterium (B1214612) atoms onto the molecule creates a compound that is chemically identical to NDGA in its behavior during extraction and analysis but has a higher mass. pharmaffiliates.com

Evolution of Research Paradigms and Development of Advanced Analytical Techniques

The evolution of research involving Nordihydroguaiaretic Acid-d6 is intrinsically linked to the advancement of sophisticated analytical techniques, particularly mass spectrometry (MS) coupled with chromatography methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.com

In the early phases of NDGA research, quantification was performed using less sensitive methods. However, the advent of LC-MS and GC-MS revolutionized the ability to detect and quantify minute amounts of substances in complex mixtures. The core principle behind the utility of Nordihydroguaiaretic Acid-d6 lies in a technique called isotope dilution mass spectrometry .

This method involves adding a known quantity of the deuterated standard (Nordihydroguaiaretic Acid-d6) to a sample containing the non-deuterated compound (the analyte, NDGA) that needs to be measured. Because the labeled standard behaves identically to the native compound during sample preparation, extraction, and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

When the sample is analyzed by a mass spectrometer, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the original amount of the compound in the sample can be achieved. This approach corrects for variations in sample handling and instrument response, leading to more reliable and reproducible data. The use of deuterated standards like Nordihydroguaiaretic Acid-d6 is now a gold standard in bioanalytical and pharmacokinetic studies. wikipedia.org

Interactive Data Tables

Below are tables summarizing key information for Nordihydroguaiaretic Acid-d6 and its parent compound.

| Property | Value |

|---|---|

| Chemical Name | Nordihydro Guaiaretic Acid-d6 |

| Synonym | β,γ-Dimethyl-α,δ-bis(3,4-dihydroxyphenyl-d3)butane pharmaffiliates.com |

| CAS Number | 1346600-58-5 pharmaffiliates.com |

| Molecular Formula | C18H16D6O4 pharmaffiliates.com |

| Molecular Weight | 308.40 g/mol pharmaffiliates.com |

| Primary Application | Labelled lipoxygenase inhibitor; analytical internal standard pharmaffiliates.com |

| Feature | Nordihydroguaiaretic Acid | Nordihydroguaiaretic Acid-d6 |

|---|---|---|

| Molecular Formula | C18H22O4 scbt.com | C18H16D6O4 pharmaffiliates.com |

| Molar Mass | 302.36 g/mol scbt.com | 308.40 g/mol pharmaffiliates.com |

| Origin | Natural (from Larrea tridentata) nih.gov | Synthetic pharmaffiliates.com |

| Key Research Role | Therapeutic agent, antioxidant, lipoxygenase inhibitor selleckchem.com | Internal standard for quantitative mass spectrometry pharmaffiliates.com |

Biosynthesis, Chemical Synthesis, and Structural Analogues for Research Applications

Natural Occurrence and Extraction Methodologies from Botanical Species

Nordihydroguaiaretic acid (NDGA) is a prominent lignan (B3055560) naturally found in high concentrations in the resin of the leaves of the creosote (B1164894) bush (Larrea tridentata). scielo.brfrontiersin.orgtandfonline.com This shrub is abundant in the desert regions of the southwestern United States and northern Mexico. frontiersin.orgnih.gov NDGA is a major secondary metabolite in this plant, constituting up to 10-15% of the leaves' dry weight and representing about 80% of the phenolic compounds in the leaf resin. scielo.brfrontiersin.orgalzdiscovery.org

Various methods have been developed for the extraction of NDGA from Larrea tridentata. Traditional techniques often involve alkaline extraction or conventional heat-reflux systems, which can be time-consuming and require significant amounts of solvents. scielo.brcore.ac.uk To overcome these limitations, more efficient and rapid methods have been explored. Microwave-assisted extraction (MAE) has emerged as a superior technique, significantly reducing extraction time and increasing yields. core.ac.uk

| Extraction Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heat-Reflux Extraction (HRE) | Involves boiling a solvent with the plant material to extract the desired compound. | Simple setup. | Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds. | core.ac.uk |

| Alkaline Extraction | Utilizes an alkaline solution to extract the acidic phenolic compound NDGA. | Effective for acidic compounds. | May require subsequent neutralization and purification steps. | scielo.br |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell walls to rupture and release compounds. | Rapid extraction times (e.g., 1 minute), reduced solvent consumption, higher yields (up to 3.79%). | Requires specialized microwave equipment. | core.ac.uk |

Synthetic Pathways and Derivatization Strategies for Novel Research Compounds

The synthesis of NDGA and its analogues is a significant area of research, driven by the need to explore their therapeutic potential and to create novel compounds with enhanced activity or reduced toxicity. core.ac.ukresearchgate.net Synthetic strategies for NDGA-type derivatives can be broadly categorized based on the type of structural modification. These include modifications to the hydroxyl groups on the catechol rings, alterations to the central butane (B89635) bridge, and substitutions on the phenyl rings. core.ac.uk

Derivatization is a key strategy for developing new research compounds. By modifying the structure of NDGA, researchers can fine-tune its properties. For instance, methylation of the hydroxyl groups leads to derivatives like Terameprocol (tetra-O-methyl NDGA or M4N), which has been investigated for various biological activities. scielo.brnih.gov Another example is the acetylation of the hydroxyl groups to produce tetra-O-acetyl NDGA, a strategy aimed at creating analogues with different physicochemical properties. nih.gov These synthetic efforts have produced a wide array of compounds for further investigation. nih.govsemanticscholar.org

| Analogue Name | Structural Modification | Starting Materials/Key Reaction | Research Application Focus | Reference |

|---|---|---|---|---|

| Terameprocol (M4N) | Methylation of all four phenolic hydroxyl groups. | Semi-synthetic derivative of NDGA. | Antiviral and antineoplastic research. | scielo.brnih.gov |

| Tetra-O-acetyl NDGA (Ac-NDGA) | Acetylation of all four phenolic hydroxyl groups. | NDGA and acetic anhydride. | Development of nanostructured formulations for therapeutic delivery. | nih.gov |

| Asymmetric Analogues (Y1-Y18) | Creation of asymmetric structures based on the NDGA scaffold. | Started from tetrahydro-4H-pyran-4-one and 3,4-dihydroxybenzaldehyde. | Investigation as potential FGFR1 kinase inhibitors for anti-cancer activity. | nih.gov |

| Hydroxyl-substituted derivatives | Varying the number and position of hydroxyl groups on the phenyl rings. | Retrosynthetic approaches involving key reactions to construct the 18-carbon skeleton. | Studying the role of hydroxyl groups in biological activity and toxicity. | core.ac.uk |

Structure-Activity Relationship (SAR) Studies of Nordihydroguaiaretic Acid and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of NDGA and its analogues correlates with their biological activities. gardp.orgdrugdesign.orgwikipedia.org These studies guide the design of new molecules with improved potency and selectivity. wikipedia.org

The biological activity of NDGA is intrinsically linked to its specific structural features. The two catechol rings are fundamental to its potent antioxidant properties, as each of the four hydroxyl groups can donate a proton and an electron to scavenge reactive oxygen species. frontiersin.org The central butane chain also plays a role in its activity.

SAR studies have revealed key insights:

Catechol Groups : The presence of the 3,4-dihydroxy (catechol) moieties is critical for the antioxidant and lipoxygenase (LOX) inhibitory activities. frontiersin.orgnih.gov Oxidation of these groups to quinones is a key aspect of its mechanism of action and can also be linked to its cellular effects. frontiersin.org

Phenyl Ring Substituents : The introduction of electron-withdrawing substituents on the phenyl rings has been shown to affect the reductive inhibition of lipoxygenase enzymes. nih.gov This indicates that the electronic properties of the aromatic rings can be modulated to alter biological activity.

Hydrophobicity : The creation of more hydrophobic NDGA derivatives has been found to sometimes lead to the activation of certain enzymes, suggesting the presence of a hydrophobic allosteric binding site. nih.gov

Derivatization : Modifying the hydroxyl groups, for instance through methylation to form Terameprocol, can significantly alter the biological activity profile, often resulting in different or more specific cellular targets. nih.gov

| Structural Feature | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Catechol Rings (3,4-dihydroxyphenyl) | Presence of both rings | Essential for potent antioxidant and lipoxygenase inhibitory activity. | frontiersin.org |

| Phenolic Hydroxyl Groups | Methylation (e.g., Terameprocol) or Acetylation | Alters the compound's biological targets and physicochemical properties. Can reduce antioxidant capacity but may enhance other activities like antiviral effects. | nih.govnih.gov |

| Phenyl Rings | Addition of electron-withdrawing substituents | Affects the reductive inhibition of lipoxygenase. | nih.gov |

| Overall Structure | Creation of hydrophobic derivatives | Can lead to activation of enzymes like 15-human lipoxygenase, suggesting an allosteric mechanism. | nih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action of Nordihydroguaiaretic Acid

Modulation of Lipoxygenase (LOX) Isoforms and Eicosanoid Pathways

NDGA is a well-established, non-selective inhibitor of lipoxygenase (LOX) enzymes. caymanchem.comnih.gov These enzymes are critical in the metabolism of arachidonic acid, leading to the production of various eicosanoids, which are potent signaling molecules involved in inflammation. oup.comoup.comnih.gov

NDGA is a potent inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. selleckchem.comnih.govmdpi.com It acts as a redox-type inhibitor of 5-LOX. atamanchemicals.com The inhibition of 5-LOX by NDGA has been demonstrated in various cell types. For instance, in rat peritoneal cells, NDGA inhibits the biosynthesis of cysteinyl leukotrienes (CysLT) with an IC50 value of 5-7 µM. caymanchem.com This inhibition of 5-LOX activity is a primary mechanism through which NDGA exerts its anti-inflammatory effects. selleckchem.comalzdiscovery.org

NDGA also demonstrates inhibitory activity against other LOX isoforms, including 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX). caymanchem.commdpi.comacs.orgnih.gov The half-maximal inhibitory concentration (IC50) values for NDGA against human platelet 12-LOX are in the range of 3.0-5.0 µM, and for rabbit reticulocyte 15-LOX, the IC50 is 0.91 µM. caymanchem.com Structure-activity relationship studies have shown that the inhibitory potency of NDGA derivatives against soybean and 15-human LO can be influenced by the nature of substituents on the phenyl rings. nih.gov Some derivatives of NDGA show preferential selectivity against 15-HLO over 12-HLO. acs.org

By inhibiting LOX isoforms, NDGA significantly impacts the biosynthesis of eicosanoids. The inhibition of 5-LOX directly leads to a reduction in the production of leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes. selleckchem.comcaymanchem.comoup.comnih.gov In studies on the rat ovary, NDGA was shown to significantly decrease LTB4 levels in perfused ovarian tissues. oup.comnih.gov

Interestingly, NDGA also affects the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin (B15479496) biosynthesis. selleckchem.comoup.comoup.comsav.sk In rat ovarian tissue, NDGA treatment significantly suppressed the levels of prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). oup.comoup.com This effect on prostaglandin levels might be indirect, potentially through the shunting of arachidonic acid metabolism between the LOX and COX pathways, or through direct, albeit weaker, inhibition of COX enzymes. atamanchemicals.comtaylorandfrancis.comfrontiersin.org

Table 1: Inhibitory Activity of Nordihydroguaiaretic Acid (NDGA) on Lipoxygenase Isoforms

| Enzyme | Source | IC50 Value | Reference |

|---|---|---|---|

| 5-Lipoxygenase | Rat Peritoneal Cells | 5-7 µM | caymanchem.com |

| 12-Lipoxygenase | Human Platelet | 3.0-5.0 µM | caymanchem.com |

| 15-Lipoxygenase | Rabbit Reticulocyte | 0.91 µM | caymanchem.com |

Regulation of Cellular Redox Homeostasis and Antioxidant Defense Systems

NDGA is a potent antioxidant, a property conferred by its two catechol rings bearing four phenolic hydroxyl groups. atamanchemicals.comnih.govnih.gov It plays a significant role in maintaining cellular redox homeostasis through both direct and indirect mechanisms.

NDGA is an efficient scavenger of a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). atamanchemicals.comnih.govtandfonline.comnih.gov It has been shown to be a potent scavenger of hydroxyl radicals (•OH), superoxide (B77818) anions (O2•−), and peroxynitrite (ONOO−). atamanchemicals.comtandfonline.comnih.govnih.gov Theoretical and experimental studies have shown that the reaction between NDGA and hydroxyl radicals is diffusion-controlled, and it is capable of scavenging at least two hydroxyl radicals per molecule. nih.gov

A study evaluating the in vitro scavenging capacity of NDGA reported the following IC50 values:

Peroxynitrite (ONOO−): 4 ± 0.94 μM tandfonline.comnih.gov

Singlet Oxygen (¹O₂): 151 ± 20 μM tandfonline.comnih.gov

Hydroxyl Radical (•OH): 0.15 ± 0.02 μM tandfonline.comnih.gov

Superoxide Anion (O₂•⁻): 15 ± 1 μM nih.gov

Hypochlorous Acid (HOCl): 622 ± 42 μM nih.gov

NDGA was found to be more efficient at scavenging these reactive species than several reference compounds. nih.gov However, it was unable to scavenge hydrogen peroxide (H₂O₂). nih.gov

Table 2: In Vitro Radical Scavenging Activity of Nordihydroguaiaretic Acid (NDGA)

| Reactive Species | IC50 Value | Reference |

|---|---|---|

| Peroxynitrite (ONOO−) | 4 ± 0.94 μM | tandfonline.comnih.gov |

| Singlet Oxygen (¹O₂) | 151 ± 20 μM | tandfonline.comnih.gov |

| Hydroxyl Radical (•OH) | 0.15 ± 0.02 μM | tandfonline.comnih.gov |

| Superoxide Anion (O₂•⁻) | 15 ± 1 μM | nih.gov |

| Hypochlorous Acid (HOCl) | 622 ± 42 μM | nih.gov |

Beyond its direct radical-scavenging activity, NDGA also modulates the expression and activity of endogenous antioxidant enzymes. alzdiscovery.orgnih.govnih.gov It has been shown to prevent the reduction in the expression of key antioxidant enzymes such as glutathione-S-transferase, glutathione-reductase, glucose-6-phosphate dehydrogenase, and catalase induced by ferric-nitrilotriacetate. nih.gov This leads to an increase in glutathione (B108866) (GSH) concentration and a reduction in oxidative damage markers. nih.gov The protective effects of NDGA against oxidative stress are partly attributed to its ability to induce the transcription factor Nrf2, a key regulator of the antioxidant response element (ARE). alzdiscovery.orgnih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway Activation

NDGA is a known activator of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com Under normal conditions, NRF2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. mdpi.comnih.gov

NDGA can activate NRF2 through both KEAP1-dependent and independent mechanisms. The KEAP1-dependent mechanism involves the modification of reactive cysteine residues on KEAP1 by electrophiles like NDGA. This modification leads to a conformational change in KEAP1, preventing it from targeting NRF2 for degradation. nih.gov As a result, newly synthesized NRF2 can accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. nih.govresearchgate.netresearchgate.net This leads to the increased expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes. nih.govmdpi.comresearchgate.netmdpi.com Studies in cerebellar granule neurons have shown that NDGA induces the translocation of NRF2 to the nucleus and increases the expression of HO-1 at both the mRNA and protein levels. nih.govresearchgate.net

Furthermore, NDGA can activate NRF2 through KEAP1-independent pathways. Research indicates that NDGA can modulate signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which in turn can lead to the stabilization and activation of NRF2. mdpi.comscispace.comencyclopedia.pub One proposed mechanism involves the inhibitory phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), a kinase that can promote NRF2 degradation. nih.govencyclopedia.pub By inhibiting GSK-3β, NDGA allows NRF2 to escape degradation and accumulate. nih.gov

Table 1: Effect of Nordihydroguaiaretic Acid on NRF2 Pathway Activation

| Cell Type | Effect of NDGA | Observed Mechanism | Reference |

|---|---|---|---|

| Cerebellar Granule Neurons | NRF2 translocation to the nucleus; increased HO-1 expression. | Activation of the NRF2/HO-1 axis. | nih.govresearchgate.net |

| PC12 Cells | Increased HO-1 protein levels. | NRF2-mediated antioxidant response. | researchgate.net |

| Mouse Embryo Fibroblasts (MEFs) | Increased NRF2 protein levels and HO-1 expression (in both wild-type and Keap1-deficient cells). | KEAP1-independent regulation of NRF2 stability. | encyclopedia.pub |

| Renal Epithelial (LLC-PK1) Cells | Induction of HO-1 expression. | PI3K/Akt1 dependent pathway. | academicjournals.org |

Influence on Key Intracellular Signaling Cascades

NDGA exerts a profound influence on several key intracellular signaling cascades that are central to cell growth, proliferation, and survival.

NDGA has been identified as an inhibitor of several receptor tyrosine kinases (RTKs). aacrjournals.org It directly inhibits the tyrosine kinase activity of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu). aacrjournals.orgnih.govnih.govnih.govnih.gov

In breast cancer cell lines, NDGA has been shown to inhibit the activation of IGF-1R and the subsequent phosphorylation of downstream signaling molecules like Akt. nih.gov It also inhibits the autophosphorylation of the isolated HER2/neu receptor. nih.gov This inhibition of RTK activity has been linked to the anti-proliferative effects of NDGA in cancer cells. nih.govnih.govaacrjournals.org For instance, in HER2-overexpressing breast cancer cells, NDGA was shown to inhibit both IGF-1R and HER2 kinase activities, leading to S-phase cell cycle arrest and apoptosis. nih.govnih.gov The inhibitory concentration (IC50) for growth inhibition in these cells was in the range of 10-15 µM. nih.gov Furthermore, NDGA has been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) signaling. aacrjournals.org

Table 2: Inhibition of Receptor Tyrosine Kinases by Nordihydroguaiaretic Acid

| Receptor Tyrosine Kinase | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| IGF-1R | MCF-7 (Breast Cancer) | Inhibition of IGF-1R activation and downstream Akt phosphorylation. | nih.gov |

| HER2/neu | MCNeuA (Mouse Mammary Carcinoma) | Inhibition of ligand-independent HER2/neu phosphorylation. | nih.gov |

| IGF-1R | LAPC-4 (Prostate Cancer) | Direct inhibition of IGF-1R tyrosine kinase activity. | nih.gov |

| HER2/neu | Trastuzumab-refractory Breast Cancer Cells | Inhibition of HER2 signaling. | nih.govaacrjournals.org |

| PDGFR | Swiss 3T3, Human Fibroblasts | Selective inhibition of PDGF-stimulated DNA synthesis. | selleckchem.com |

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. NDGA exhibits a dual effect on this pathway, acting as both an inhibitor and an activator depending on the cellular context and concentration. frontiersin.org

At higher concentrations, NDGA disrupts the activation of the PI3K/AKT pathway, particularly when stimulated by growth factors like IGF-1. nih.govfrontiersin.org This inhibitory effect contributes to its pro-apoptotic activity in cancer cells. nih.govaacrjournals.org For example, in trastuzumab-refractory breast cancer cells, NDGA was found to reduce downstream PI3K/Akt signaling. nih.govaacrjournals.org

Conversely, at lower micromolar concentrations, NDGA has been reported to activate the PI3K/AKT pathway. nih.govfrontiersin.org This activation is thought to be a consequence of the mild oxidative stress induced by NDGA's redox cycling nature. frontiersin.org One proposed mechanism for AKT activation involves the inhibition of the phosphatase and tensin homolog (PTEN), a negative regulator of the PI3K/AKT pathway. nih.govfrontiersin.org It is hypothesized that the oxidized form of NDGA forms adducts with a critical cysteine residue in PTEN, leading to its inhibition and subsequent sustained activation of AKT. frontiersin.org This activation of AKT can then lead to the phosphorylation and inactivation of GSK-3β, which, as mentioned earlier, contributes to the stabilization of NRF2. nih.gov In renal epithelial cells, the induction of HO-1 and cytoprotection by NDGA was shown to be dependent on the PI3K/Akt1 pathway. academicjournals.org

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK1/2) pathways, are critical in transducing extracellular signals into cellular responses. NDGA's influence on these pathways is complex and often cell-type specific. frontiersin.orgnih.gov

Similar to its effect on the PI3K/AKT pathway, NDGA can either inhibit or activate MAPK cascades. frontiersin.org In some contexts, NDGA treatment leads to the activation of the stress-activated protein kinases JNK and p38. nih.gov For instance, in human pancreatic and cervical cancer cells, NDGA induced the activation of JNK1/2 and p38, which was associated with the disruption of the actin cytoskeleton and apoptosis. nih.gov However, in other cell types like vascular smooth muscle cells and HeLa cells, no effect of NDGA on JNK activation was observed. nih.gov

The effect of NDGA on the ERK1/2 pathway also appears to be context-dependent. Some studies report that NDGA has no effect on TGFα-induced activation of the ERK cascade. nih.gov In contrast, other research indicates that NDGA can suppress the activation of ERK in osteoclast precursors. nih.gov Furthermore, NDGA has been shown to activate ERK1/2 in renal epithelial cells as part of its cytoprotective mechanism. academicjournals.org The activation of p38 by NDGA has also been linked to its pro-apoptotic effects in certain cell lines, an effect that can be attenuated by antioxidants, suggesting a role for oxidative stress in this process. osti.gov

NDGA modulates the activity of several key transcription factors involved in cell proliferation, angiogenesis, and metabolism. A significant target of NDGA is the Specificity protein 1 (Sp1) transcription factor. nih.govaacrjournals.orgfrontiersin.org NDGA and its derivatives have been shown to function as global transcription inhibitors by blocking the activity of the Sp1 family of transcription factors. nih.govaacrjournals.org This inhibition can lead to reduced expression of Sp1-regulated genes such as cdc2 and survivin, contributing to tumor regression. nih.govaacrjournals.org A synthetic derivative of NDGA, terameprocol, acts by competing with Sp1 for its DNA binding sites in gene promoters. cancer.gov

NDGA also influences the activity of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator of cellular adaptation to low oxygen conditions. In some non-small-cell lung cancer cell lines, NDGA treatment has been shown to decrease the expression of the HIF-1 gene. mdpi.com

Furthermore, there is evidence to suggest that NDGA can act as a Peroxisome Proliferator-Activated Receptor-α (PPAR-α) agonist. This interaction is another facet of its complex regulatory role in cellular metabolism and signaling.

Recent research has unveiled a novel mechanism of action for NDGA involving epigenetic regulation. Specifically, NDGA has been identified as an inhibitor of the histone acetyltransferase (HAT) p300. nih.govnih.gov p300 is a crucial epigenetic regulator that acetylates histone proteins, thereby influencing chromatin structure and gene expression. nih.govaginganddisease.org

In vitro studies have demonstrated that NDGA directly inhibits the acetyltransferase activity of p300. nih.govresearchgate.net This inhibition is noncompetitive with respect to both acetyl-CoA and the histone H3 substrate. nih.gov In cellular assays, NDGA treatment leads to a reduction in the acetylation of specific histone residues, with a notable suppression of H3K27 acetylation, a key target of p300. nih.govresearchgate.net The IC50 for the inhibition of H3K27 acetylation in HEK293T cells was found to be 8.8 µM. researchgate.net The inhibition of p300 by NDGA has been linked to the activation of autophagy, a cellular process for degrading and recycling damaged components, as p300 is a known blocker of autophagy. nih.govnih.govaginganddisease.org

Table 3: Inhibition of p300 by Nordihydroguaiaretic Acid

| Assay Type | Target | Observation | IC50 Value | Reference |

|---|---|---|---|---|

| In vitro enzymatic assay | p300 acetyltransferase activity | Inhibition of p300 activity. | 10.3 µM | researchgate.net |

| Cellular assay (HEK293T cells) | Histone H3K27 acetylation | Suppression of H3K27 acetylation. | 8.8 µM | researchgate.net |

| Cellular assay (HEK293T cells) | Global histone acetylation | Suppression of acetylation on various histone residues. | >25 µM for most residues | researchgate.net |

Effects on Mitochondrial Dynamics and Bioenergetic Processes

Nordihydroguaiaretic Acid (NDGA) exerts significant influence over mitochondrial functions, impacting everything from the integrity of the mitochondrial membrane to the cell's energy production and oxidative state.

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. Research shows that NDGA can have dual effects on ΔΨm, contingent on the cellular context and experimental conditions.

In some studies, NDGA has been shown to induce a massive loss of mitochondrial membrane potential. oup.comoup.com For instance, in a murine hematopoietic cell line (FL5.12), treatment with NDGA led to a significant drop in ΔΨm within hours, suggesting the mitochondrion is a primary target of the compound. oup.comoup.com This depolarization is considered a key step in NDGA-induced apoptosis. oup.com

Conversely, under conditions of oxidative stress, NDGA can play a protective role. In cultured neurons, NDGA treatment restored the mitochondrial membrane potential that had been compromised by glutamate-induced stress. nih.gov Similarly, a derivative of NDGA, Tetra-O-methyl nordihydroguaiaretic acid (M4N), was found to induce hyperpolarization of the mitochondrial membrane, a state associated with a blockage in the electron transport system. plos.orgsemanticscholar.org

Interactive Table: Effects of Nordihydroguaiaretic Acid on Mitochondrial Membrane Potential

| Cell Line/Model | Experimental Condition | Observed Effect on ΔΨm | Reference |

| FL5.12 (murine hematopoietic) | NDGA treatment | Massive loss/depolarization | oup.comoup.com |

| Cultured Neurons | Glutamate-induced oxidative stress | Restoration of potential | nih.gov |

| LNCaP (prostate cancer) | M4N (NDGA derivative) treatment | Hyperpolarization | plos.orgsemanticscholar.org |

| Renal Epithelial LLC-PK1 Cells | Oxidative stress | Prevention of damage/depolarization | nih.gov |

NDGA significantly modulates cellular energy by affecting the generation of Adenosine Triphosphate (ATP), the primary energy currency of the cell. Studies have consistently shown that NDGA and its derivatives can reduce cellular ATP levels. plos.orgiiarjournals.org This inhibitory effect on ATP synthesis is linked to its impact on mitochondrial oxidative phosphorylation. semanticscholar.orgiiarjournals.org By inhibiting the mitochondrial electron transport system, NDGA suppresses the primary mechanism for ATP production. plos.orgsemanticscholar.org

However, in specific neuroprotective contexts, NDGA has been found to improve ATP generation in neurons under oxidative stress, suggesting its modulatory role can be highly dependent on the cellular environment. nih.govnih.gov

The role of NDGA in mitochondrial oxidative stress is multifaceted, exhibiting both pro-oxidant and antioxidant activities.

Pro-oxidant Effects: NDGA can induce apoptosis through mechanisms that appear to be pro-oxidant. oup.com This is supported by findings of increased glutathione disulfide (GSSG) levels and lipid peroxidation following NDGA treatment. oup.com The compound's toxicity in some contexts is attributed to its pro-oxidant effects on thiol groups, particularly within key mitochondrial systems, which leads to the loss of membrane potential. oup.com

Preventive/Antioxidant Effects: Despite its pro-oxidant capabilities, NDGA is widely recognized as a potent antioxidant. atamanchemicals.comselleck.co.jpfrontiersin.org It can protect mitochondria from oxidative damage induced by other agents. nih.govresearchgate.netmdpi.com In models of Huntington's disease, NDGA protected neurons by improving mitochondrial function and reducing markers of lipid peroxidation. nih.govnih.gov It also prevents mitochondrial damage in renal cells exposed to oxidative stress. nih.gov This protective effect is partly due to its ability to scavenge free radicals and to activate the Nrf2/HO-1 antioxidant pathway, which enhances the cell's endogenous antioxidant defenses. nih.govmdpi.comresearchgate.net

Interactive Table: Dual Role of NDGA in Mitochondrial Oxidative Stress

| Effect Type | Mechanism/Observation | Cellular Context/Model | Reference |

| Pro-oxidant | Increased glutathione disulfide (GSSG), lipid peroxidation, oxidation of mitochondrial sulfhydryl groups. | FL5.12 hematopoietic cells. | oup.com |

| Antioxidant | Reduced lipid peroxidation markers (4-HNE), improved mitochondrial function. | Huntington's disease models, cultured neurons. | nih.govnih.gov |

| Antioxidant | Prevention of ischemia-reperfusion induced oxidant stress and mitochondrial alterations. | Rat kidney (in vivo). | researchgate.net |

| Antioxidant | Attenuation of H2O2-induced ROS production and mitochondrial damage. | Human monocytes, renal epithelial cells. | nih.gov |

| Antioxidant | Activation of Nrf2/HO-1 antioxidant pathway. | Cerebellar granule neurons. | researchgate.net |

Induction of Autophagic Processes

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, crucial for maintaining cellular health. NDGA has been identified as a significant activator of this pathway. atamanchemicals.comselleck.co.jpnih.govnih.gov

The primary mechanism by which NDGA induces autophagy is through its inhibition of the epigenetic regulator p300, a histone acetyltransferase. nih.govnih.gov The p300 protein is known to be a potent blocker of autophagy. nih.gov

Here's a breakdown of the mechanism:

p300 Inhibition: NDGA directly binds to and inhibits the acetyltransferase activity of p300. nih.gov

Activation of Atg Proteins: p300 normally adds acetyl groups to several key autophagy-related (Atg) proteins, such as Atg5, Atg7, and LC3, which suppresses their activity. nih.gov By inhibiting p300, NDGA leads to reduced acetylation of these proteins. nih.gov

Autophagosome Formation: The de-acetylated and thus activated Atg proteins drive the formation of autophagosomes, the double-membraned vesicles that engulf cellular components destined for degradation. nih.govfrontiersin.org Specifically, NDGA treatment has been shown to promote autophagosome formation in human cells and in C. elegans. nih.govnih.gov This effect is attributed to an increase in the number and size of intracellular autophagic vesicles. frontiersin.org

It is important to note that a derivative, M4N, has been shown to have the opposite effect, lacking autophagy induction and reducing the expression of ATG5. plos.orgsemanticscholar.org

The induction of autophagy by NDGA is a key part of its role in promoting cellular homeostasis and responding to stress. frontiersin.orgnih.gov Autophagy is a critical recycling process that maintains cellular balance and is associated with longevity in multiple organisms. nih.gov

By activating this pathway, NDGA helps cells clear damaged components and pathogens, contributing to cellular and organismal health. For instance, the enhancement of autophagy by NDGA has been shown to increase the clearance of Mycobacterium tuberculosis from infected cells. frontiersin.org More broadly, NDGA helps cells adapt to oxidative stress by activating transcription factors like NRF2, which, in addition to controlling antioxidant enzymes, also regulates autophagy. frontiersin.org Recent research also highlights that gut microbial NDGA can suppress macrophage pyroptosis (a form of inflammatory cell death) to regulate epithelial homeostasis and inflammation, demonstrating its role in maintaining tissue balance. nih.gov

Regulation of Programmed Cell Death and Cell Cycle Progression

NDGA has been shown to modulate programmed cell death and cell cycle progression in various cell types, particularly in cancer cells. nih.govspandidos-publications.com These effects are central to its observed anti-proliferative properties.

NDGA is a potent inducer of apoptosis, the body's primary mechanism of programmed cell death. nih.gov Its pro-apoptotic effects are mediated through multiple pathways, including the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.

One of the key mechanisms of NDGA-induced apoptosis is the activation of the caspase cascade. mdpi.comgamca.az Caspases are a family of proteases that, once activated, execute the apoptotic process. Research has shown that treatment with NDGA leads to the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7. gamca.az The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates, including PARP. gamca.az PARP cleavage is a well-established hallmark of apoptosis, and its cleavage by activated caspase-3 has been observed in cells treated with NDGA. gamca.azebm-journal.org

The regulation of apoptosis by NDGA also involves the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). gamca.azaai.org The ratio of these proteins is a critical determinant of cell survival or death. ebm-journal.org Studies have demonstrated that NDGA can shift this balance towards apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. gamca.azaai.org This altered Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic pathway of apoptosis that leads to the activation of caspase-9. gamca.azoup.com In some cell lines, NDGA treatment has been associated with a significant decrease in the Bcl-2/Bax ratio. mdpi.com

| Cell Line | Effect of NDGA on Apoptosis | Key Molecular Events |

| MiaPaCa-2 and AsPC-1 (Pancreatic Cancer) | Induces apoptosis. gamca.az | Decreased Bcl-2 and Mcl-1, increased Bax, cytochrome c release, activation of caspase-9, -7, and -3, and PARP cleavage. gamca.az |

| SK-BR-3 and BT-474 (Breast Cancer) | Promotes cell death. mdpi.com | Caspase-3 cleavage. mdpi.com |

| HL-60 and U-937 (Leukemia) | Induces apoptosis. researchgate.net | - |

| SW 850 (Pancreatic Cancer) and C4-I (Cervical Cancer) | Induces apoptosis in vitro and in vivo. nih.gov | Increased number of cells with fragmented DNA. nih.gov |

| P388 (Leukemic Cells) | Induces apoptosis. scielo.br | Increase of cells in the SubG1 phase with fragmented DNA. scielo.br |

In addition to inducing apoptosis, NDGA can halt the proliferation of cells by causing cell cycle arrest at various phases, including G1, S, and G2/M. spandidos-publications.commdpi.com This arrest prevents cells from progressing through the cell cycle and dividing.

A prominent effect of NDGA is the induction of G1 phase cell cycle arrest. spandidos-publications.commdpi.com This is often associated with the downregulation of cyclin D1, a key protein that drives the progression of cells from the G1 to the S phase. nih.govnih.gov By selectively inhibiting the expression of cyclin D1, NDGA prevents the activation of cyclin-dependent kinases (CDKs) 4 and 6, which are essential for G1/S transition. nih.govnih.gov Furthermore, NDGA has been shown to induce the expression of the CDK inhibitor p21, which further contributes to G1 arrest. spandidos-publications.com In some cancer cells, NDGA's ability to inhibit HPV-16 E6 expression leads to the restoration of p53 protein levels, which in turn can activate p21. spandidos-publications.com

NDGA has also been reported to cause cell cycle arrest in the S and G2/M phases in different cell types. mdpi.com For instance, in some breast cancer cells, NDGA treatment leads to an S phase arrest. mdpi.com In medulloblastoma cells, NDGA has been observed to induce an S-G2/M cell cycle arrest. mdpi.com The arrest in the G2/M phase can be linked to the inhibition of Cdc2 (also known as CDK1), a critical kinase for entry into mitosis. nih.gov

| Cell Line | Phase of Cell Cycle Arrest | Key Molecular Mechanisms |

| SiHa (Cervical Cancer) | G1 phase. spandidos-publications.com | Induction of p21, inhibition of HPV-16 E6 expression, and restoration of p53 levels. spandidos-publications.com |

| H1975 (Non-Small-Cell Lung Cancer) | G1 phase. mdpi.com | - |

| SW 850 and C4-I (Pancreatic and Cervical Cancer) | - | Selective inhibition of cyclin D1 expression. nih.gov |

| Daoy (Medulloblastoma) | S-G2/M phase. mdpi.com | - |

| Human Breast Cancer Cells | S phase. mdpi.com | - |

| Transformed C3 Cells | - | Inhibition of Sp1-dependent Cdc2 gene expression. nih.gov |

| HCT116 (Colon Carcinoma) | G2/M phase. mdpi.com | - |

Modulation of Cellular Metabolism

NDGA can significantly alter the metabolic landscape of cells, particularly by targeting key pathways involved in nutrient uptake and synthesis.

A notable metabolic effect of NDGA is the inhibition of glucose uptake. nih.gov This is achieved through the direct inhibition of the glucose transporter 1 (GLUT1), which is often overexpressed in cancer cells to meet their high energy demands. nih.govmdpi.com Research indicates that NDGA inhibits GLUT1-mediated glucose transport in a non-competitive manner, suggesting it binds to a site on the transporter that is distinct from the glucose-binding site. nih.govmdpi.com This inhibition has been observed in various cell types, including leukemic cells and red blood cells. scielo.brnih.gov By blocking glucose uptake, NDGA can effectively starve cancer cells of a primary energy source, thereby hampering their growth and proliferation. nih.gov

Effects on Cell Adhesion, Migration, and Invasion

The metastatic spread of cancer cells is a complex process involving changes in cell adhesion, migration, and invasion. NDGA has been shown to interfere with these processes, suggesting its potential to inhibit metastasis. nih.govoncotarget.com

A key mechanism by which NDGA impairs cell motility is through the suppression of neuropilin 1 (NRP1) expression. nih.govoncotarget.com NRP1 is a transmembrane receptor involved in various cellular processes, including cell migration, adhesion, and angiogenesis. nih.gov By downregulating NRP1, NDGA leads to reduced cell motility and attenuated adhesion to the extracellular matrix (ECM). nih.govoncotarget.com This effect has been observed in prostate cancer cells. nih.govsci-hub.se

Furthermore, NDGA can disrupt the actin cytoskeleton, which is crucial for cell shape, motility, and adhesion. nih.govscielo.br The disruption of the filamentous actin cytoskeleton can lead to a form of apoptosis known as anoikis, which is induced by the loss of cell-matrix interactions. nih.gov In bladder cancer cells, NDGA has been found to inhibit metastasis by suppressing the expression of α1,3-mannosyltransferase (ALG3), which in turn affects the N-glycosylation of Leucine-rich repeats and fibronectin type III domain containing 4 (LRFN4) and attenuates the epithelial-mesenchymal transition (EMT). nih.gov

Disruption of Actin Cytoskeleton Dynamics

The actin cytoskeleton is a dynamic network of protein filaments essential for maintaining cell shape, motility, and intracellular transport. NDGA has been shown to interfere with the normal dynamics of this structure. Treatment of cancer cells with NDGA leads to a significant disruption of the filamentous actin cytoskeleton. scbt.com This disruption is characterized by a breakdown of organized actin filaments, which can trigger a form of programmed cell death known as anoikis, an apoptosis induced by the loss of cell adhesion. scbt.com

In human neuroblastoma cells, the toxic effects of NDGA are associated with changes in actin cytoskeleton morphology and a reduction in cell migration. nih.gov Similarly, in endothelial cells perturbed by high levels of low-density lipoprotein (LDL), NDGA helps to preserve the normal cytoskeletal structure by minimizing the formation of stress fibers and promoting the retention of dense peripheral bands. core.ac.uk This effect is linked to its ability to inhibit NADPH oxidase, thereby reducing the reactive oxygen species that can trigger cytoskeletal reorganization. core.ac.uk The disruption of the actin cytoskeleton by NDGA is a key mechanism contributing to its effects on cell adhesion and motility. medchemexpress.commdpi.com

Table 1: Effects of NDGA on Actin Cytoskeleton Dynamics

| Cell Type | Observed Effect | Associated Outcome | Reference |

|---|---|---|---|

| Human Pancreatic & Cervical Cancer Cells | Disruption of filamentous actin cytoskeleton | Anoikis-like apoptosis, cell detachment | scbt.com |

| Human Neuroblastoma Cells | Changes in actin cytoskeleton morphology | Reduced cell migration | nih.gov |

| Human Umbilical Vein Endothelial Cells | Minimizes stress fiber formation, retains dense peripheral bands | Preservation of normal cytoskeletal structure | core.ac.uk |

Neuropilin 1 (NRP1) Suppression

Neuropilin 1 (NRP1) is a transmembrane receptor involved in various physiological processes, including neuronal development and angiogenesis. It has also been identified as a key player in tumor progression and metastasis. nih.govnih.gov Research has revealed that NDGA can act as a potent suppressor of NRP1. nih.gov

Studies demonstrate that NDGA inhibits cancer cell migration and metastasis by downregulating the expression of NRP1. nih.gov This suppression of NRP1 function leads to reduced cell motility and decreased adhesion of cancer cells to the extracellular matrix. nih.govnih.gov For instance, in prostate cancer cells, NDGA was found to impair cell motility through the suppression of NRP1. The effect of NDGA on NRP1 is not limited to tumor cells; it also impairs the angiogenesis function of endothelial cells, which is critical for promoting metastasis. nih.gov By targeting NRP1, NDGA disrupts a key signaling hub that promotes the metastatic cascade, highlighting a novel mechanism for its anti-cancer activity. nih.govnih.gov

Table 2: Research Findings on NDGA-Mediated NRP1 Suppression

| Cell/Model System | Key Finding | Consequence of NRP1 Suppression | Reference |

|---|---|---|---|

| Prostate Cancer PC3 Cells | NDGA downregulates NRP1 expression. | Attenuated cell motility and adhesion to extracellular matrix. | nih.gov |

| Cancer Cells (General) | NDGA suppresses NRP1 function. | Inhibition of cell migration and tumor metastasis. | nih.govnih.gov |

| Endothelial Cells | NDGA impairs angiogenesis function. | Contributes to anti-metastasis effect. | nih.gov |

| Nude Mice Model | NDGA treatment attenuates tumor metastasis. | Confirms in vivo relevance of NRP1 suppression. | nih.govnih.gov |

Matrix Metalloproteinase (MMP) Activity Modulation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix, playing a crucial role in tissue remodeling, cell migration, and tumor invasion. NDGA has been shown to modulate the activity of these enzymes.

In studies on head and neck and colon cancer cells, inhibitors of the lipoxygenase (LOX) pathway, such as NDGA, were found to inhibit MMP activity, which partly explains the observed decrease in cancer cell motility and invasion. medchemexpress.com More specifically, in glioblastoma cell lines, treatment with NDGA resulted in a complete inhibition of MMP-2 activity. Further research has shown that NDGA can inhibit matrix metalloproteinase-9 (MMP-9), a key indicator of cutaneous inflammation. nih.gov One mechanism for this is through the inhibition of the transcription factor AP-1; as an AP-1 inhibitor, NDGA can eliminate fibronectin-induced MMP-9 expression in lung carcinoma cells.

However, the interaction is complex. In human gingival fibroblasts, NDGA was observed to synergistically increase the expression of MMP-3 when combined with interleukin-1 (IL-1), suggesting that its modulatory effects can be context-dependent and are not limited to simple inhibition.

Table 3: Modulation of MMP Activity by NDGA

| MMP Target | Cell/Model System | Effect | Reference |

|---|---|---|---|

| MMP-2, MMP-9 | Head and Neck, Colon Cancer Cells | Inhibition of MMP activity | medchemexpress.com |

| MMP-2 | Glioblastoma Cells | Complete inhibition | |

| MMP-9 | Human Lung Carcinoma Cells | Inhibition of expression (via AP-1) | |

| MMP-9 | Cutaneous Inflammation Model | Inhibition | nih.gov |

| MMP-3 | Human Gingival Fibroblasts | Synergistic induction (with IL-1) |

Interaction with Xenobiotic Metabolizing Enzymes

Xenobiotic metabolizing enzymes are crucial for the detoxification and elimination of foreign compounds from the body. NDGA interacts with certain families of these enzymes, notably the Cytochrome P-450 system.

Cytochrome P-450 Monooxygenase Inhibition

The Cytochrome P-450 (CYP) monooxygenases are a superfamily of enzymes that play a central role in the metabolism of a wide variety of compounds, including drugs and environmental toxins. NDGA is a known inhibitor of this system.

Research has shown that the addition of NDGA to rat epidermal and hepatic microsomes results in a concentration-dependent inhibition of CYP-mediated monooxygenase activities, such as aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin (B15458) O-deethylase (ERD). This inhibition occurs in microsomes from both untreated rats and those pretreated with inducers like 3-methylcholanthrene (B14862) and phenobarbital. Furthermore, NDGA demonstrates a time- and concentration-dependent inhibition of the binding of carbon monoxide to reduced cytochrome P-450. It is speculated that the hydroxyl groups present in the NDGA molecule are critical for its inhibitory effect on monooxygenase activity.

Table of Mentioned Compounds

| Compound Name |

|---|

| Nordihydroguaiaretic Acid (NDGA) |

| Nordihydroguaiaretic Acid-d6 |

| 7-ethoxyresorufin |

| 3-methylcholanthrene |

| Phenobarbital |

| Interleukin-1 (IL-1) |

Advanced Analytical Methodologies for Nordihydroguaiaretic Acid D6 in Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for isolating NDGA and its deuterated analog from complex matrices such as biological fluids, tissue extracts, and dietary supplements.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of NDGA and, by extension, NDGA-d6. frontiersin.orgnih.govsigmaaldrich.com Reverse-phase HPLC is the most common approach, offering high sensitivity and reproducibility. nih.govsigmaaldrich.com The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. conicet.gov.ar

A typical HPLC method involves extracting the analyte from the sample using a solvent like methanol (B129727) or ethanol. frontiersin.orgnih.gov The extract is then injected into the HPLC system. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component like water with a pH modifier (e.g., phosphoric acid or formic acid) to ensure sharp peaks. semanticscholar.org Detection is commonly performed using a UV detector, with a wavelength set around 280-284 nm, where the catechol structure of NDGA exhibits strong absorbance. frontiersin.orgresearchgate.net The retention time for NDGA is typically short, often under 5 minutes, allowing for rapid analysis. nih.gov Due to the nearly identical chemical properties, NDGA-d6 would co-elute with NDGA under the same HPLC conditions. This co-elution is ideal for its use as an internal standard in LC-MS applications.

Table 1: Example HPLC Parameters for NDGA Analysis (Note: These parameters are for the non-deuterated NDGA and are expected to be suitable for NDGA-d6.)

| Parameter | Value |

| Column | C18 reverse-phase (e.g., Newcrom R1, Shim-pack FC-ODS) semanticscholar.orgcore.ac.uk |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid semanticscholar.org |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL nih.gov |

| Detector | UV at 280 nm nih.gov |

| Retention Time | Approx. 3.20 minutes nih.gov |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) provides an alternative method for the analysis of NDGA. nih.gov Due to the low volatility of NDGA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. A common derivatization technique is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov

In a typical GC method, the sample containing NDGA is extracted, and an internal standard (such as p,p'-biphenol) is added. nih.gov After derivatization, the sample is injected into the GC, which is equipped with a capillary column (e.g., 10% OV-101 on Gas Chrom Q). nih.gov A flame ionization detector (FID) is often used for detection. nih.gov The high temperatures required for GC analysis can pose a risk of thermal decomposition for compounds like NDGA, which is a consideration when developing a method. nih.gov For NDGA-d6, the derivatization process would be identical to that of NDGA, and it would exhibit a similar retention time, with separation from other components of the matrix.

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

Mass spectrometry is a powerful technique for both identifying and quantifying NDGA and its deuterated standard, offering superior specificity and sensitivity compared to UV or FID detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Combining HPLC with mass spectrometry (LC-MS) provides a robust platform for the analysis of NDGA-d6. conicet.gov.arcore.ac.uk The HPLC separates the analyte from the matrix, and the mass spectrometer provides highly selective detection and quantification. Electrospray ionization (ESI) is a common ionization source used for this type of analysis, often operated in the negative ion mode, which is sensitive for phenolic compounds like NDGA. nih.govcore.ac.uk In negative ESI, NDGA will readily deprotonate to form the [M-H]⁻ ion. For NDGA, this would be at an m/z of 301.3, while for NDGA-d6, it would be observed at m/z 307.3. This mass difference of 6 Da allows for the unambiguous differentiation between the analyte and the internal standard.

LC-MS methods have been successfully used to identify NDGA in various food products and biological samples. core.ac.ukresearchgate.net The use of a C18 column with a mobile phase of acetonitrile and water containing formic acid is compatible with MS detection. semanticscholar.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is an invaluable tool for structural elucidation and for distinguishing between closely related compounds, such as metabolites of NDGA. nih.govbwise.kr In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of NDGA or its metabolites) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a unique fragmentation pattern, or "fingerprint," that can be used for identification.

For NDGA, collisional activation of the [M-H]⁻ ion produces a characteristic fragmentation pattern that can be used for unambiguous identification in complex samples like dietary supplements. nih.govbwise.kr This technique is also crucial for metabolite profiling, where researchers aim to identify the various products of NDGA metabolism in biological systems. researchgate.net For instance, MS/MS has been used to characterize glutathione (B108866) conjugates of NDGA, which are formed as part of the detoxification process in the body. The fragmentation patterns help to identify where the glutathione molecule has attached to the NDGA structure. NDGA-d6, when used as an internal standard in such studies, would be expected to produce a similar fragmentation pattern to NDGA, but with a +6 Da mass shift in the precursor and any fragments containing the deuterated parts of the molecule.

Isotope Dilution Mass Spectrometry (IDMS) utilizing Nordihydro Guaiaretic Acid-d6 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. researchgate.net This technique relies on the use of a stable isotope-labeled internal standard, such as Nordihydroguaiaretic Acid-d6. The key principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, extraction, and ionization. researchgate.net Any loss of analyte during the sample workup will be mirrored by a proportional loss of the internal standard, allowing for highly accurate correction and quantification.

In a typical IDMS workflow for quantifying NDGA, a known amount of NDGA-d6 is added to the sample at the earliest stage of preparation. The sample is then processed, and the extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native NDGA (the analyte) and the deuterated NDGA-d6 (the internal standard). This is known as Multiple Reaction Monitoring (MRM). bwise.kr

The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the exact concentration of the analyte in the original sample by referencing a calibration curve. The use of NDGA-d6 is particularly advantageous because its co-elution with NDGA ensures that any matrix effects (suppression or enhancement of ionization) will affect both compounds equally, leading to a highly reliable quantification. Although some studies have noted a lack of a stable isotope standard in the past, the commercial availability of NDGA-d6 now facilitates its use in high-precision IDMS methods. nih.gov

Table 2: Hypothetical MRM Transitions for IDMS of NDGA using NDGA-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| NDGA (Analyte) | 301.3 | 137.1 | Quantifier Ion |

| NDGA (Analyte) | 301.3 | 123.1 | Qualifier Ion |

| NDGA-d6 (Internal Standard) | 307.3 | 143.1 | Quantifier Ion |

| NDGA-d6 (Internal Standard) | 307.3 | 123.1 | Qualifier Ion |

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are fundamental for confirming the identity, purity, and structural integrity of NDGA-d6. These methods analyze the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the molecular structure of NDGA-d6. wikipedia.org In ¹H NMR, the substitution of six hydrogen atoms with deuterium (B1214612) in the two methyl groups results in the disappearance of the corresponding proton signals that would be present in the non-labeled compound. The remaining signals correspond to the aromatic and other aliphatic protons. ¹³C NMR spectra, on the other hand, are largely similar to the parent compound, though minor shifts can occur due to the isotopic substitution. frontiersin.orgresearchgate.net The spectra provide definitive confirmation of the deuteration positions.

Interactive Data Table: Comparison of Expected ¹H NMR Signals for NDGA and NDGA-d6

| Protons | Expected Chemical Shift (δ) in NDGA (ppm) | Expected Signal in NDGA-d6 |

|---|---|---|

| Methyl Protons (-CH₃) | ~0.9 - 1.0 | Absent |

| Methine Protons (-CH) | ~1.7 - 1.9 | Present |

| Methylene Protons (-CH₂) | ~2.4 - 2.6 | Present |

| Aromatic Protons (Ar-H) | ~6.5 - 6.8 | Present |

Note: Expected chemical shifts are approximate and can vary based on solvent and instrument parameters. Data is inferred from typical values for NDGA. frontiersin.orgfrontiersin.org

Mass Spectrometry (MS) Mass spectrometry is essential for verifying the molecular weight of NDGA-d6 and is the primary technique for its detection in tracing studies. wikipedia.org The molecular weight of NDGA is approximately 302.4 g/mol . nih.govnist.gov Due to the replacement of six protium (B1232500) atoms (mass ≈ 1 amu) with six deuterium atoms (mass ≈ 2 amu), NDGA-d6 has a molecular weight that is approximately 6 mass units higher. This mass shift allows for clear differentiation from the endogenous, unlabeled compound in biological samples. thermofisher.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. nih.govresearchgate.net

Interactive Data Table: Molecular Weight Comparison

| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) |

|---|---|---|

| Nordihydroguaiaretic Acid (NDGA) | C₁₈H₂₂O₄ | 302.4 nih.govnist.gov |

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule. nist.gov The IR spectrum of NDGA-d6 is characterized by absorption bands corresponding to its functional groups, such as the broad O-H stretch from the catechol hydroxyl groups and C-H stretches from the aromatic rings and aliphatic backbone. The most significant difference compared to unlabeled NDGA is the presence of C-D (carbon-deuterium) vibrational bands, which appear at lower frequencies (wavenumbers) than the corresponding C-H bands due to the heavier mass of deuterium. Recent research on NDGA has identified characteristic vibrational signatures, including an IR line around 1680 cm⁻¹ for its oxidized forms. utep.edu

Radiometric and Isotopic Tracing Methods

Isotopic labeling is a technique used to track a molecule through a biological system or chemical reaction. wikipedia.orgcreative-proteomics.com NDGA-d6 is an ideal compound for such studies.

Isotopic Tracing with Stable Isotopes NDGA-d6 is a stable isotope-labeled internal standard. Stable isotopes, such as deuterium (²H), ¹³C, and ¹⁵N, are not radioactive and can be detected by their increased mass using mass spectrometry. thermofisher.comcreative-proteomics.com In research, NDGA-d6 is often used as an internal standard for the accurate quantification of unlabeled NDGA in complex matrices. oup.com In metabolic studies, cells or organisms can be exposed to NDGA-d6, and its metabolic fate can be traced. nih.gov By analyzing samples over time with liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify metabolites of NDGA-d6, distinguishing them from endogenous molecules by their unique mass signature. nih.gov This approach provides a dynamic view of metabolic pathways without the handling and disposal requirements of radioactive materials. nih.gov

Distinction from Radiometric Methods It is important to distinguish stable isotopic tracing from radiometric methods. Radiometric assays rely on the detection of radioactive decay from radionuclides (e.g., ³H, ¹⁴C, ³⁵S). revvity.com While these methods are highly sensitive, they require specialized handling of radioactive materials. thermofisher.com NDGA-d6, being labeled with a stable isotope, is not radioactive and is not detected by radiometric techniques like scintillation counting. nih.gov Its detection relies solely on mass-based analytical methods like MS, making it a safer alternative for many research applications. thermofisher.comcreative-proteomics.com

In Vitro Research Modalities and Mechanistic Insights into Nordihydroguaiaretic Acid

Investigations in Diverse Cellular Lineages and Primary Cell Cultures

Assessment of Cellular Proliferation and Viability

NDGA has been shown to decrease cell viability and proliferation in a variety of cancer cell lines, often in a dose-dependent manner. nih.govmdpi.com In human leukemic cell lines HL-60 and U-937, NDGA was found to decrease cell viability with IC50 values of approximately 30 μM. nih.gov Similarly, in non-small-cell lung cancer (NSCLC) cell lines H1975, H1299, and A549, NDGA decreased cell viability with IC50 values calculated to be between 25 and 50 μM. mdpi.comresearchgate.net

Studies on hepatocellular carcinoma (HCC) cell lines (HUH-7, HepG2, and Hep3b) also demonstrated a dose- and time-dependent decrease in cell viability. scispace.com The HUH-7 cells were found to be the most sensitive, with an IC50 value between 50 and 100 µM after 48 hours of incubation. scispace.com In medulloblastoma Daoy cells and cervical cancer SiHa cells, NDGA also effectively decreased viability and inhibited proliferation. mdpi.comspandidos-publications.com The growth-inhibitory effects in some cancer cells have been associated with the induction of cell cycle arrest. mdpi.comspandidos-publications.com For instance, in SiHa cells, NDGA induced G1 phase arrest, while in Daoy cells, it was associated with arrest in the S-G2/M phases. mdpi.comspandidos-publications.com

Table 1: Effect of NDGA on the Viability of Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Observed Effects | Reference(s) |

|---|---|---|---|---|

| HL-60, U-937 | Leukemia | ~30 | Dose-dependent decrease in viability. | nih.gov |

| H1975, H1299, A549 | Non-Small-Cell Lung Cancer | 25 - 50 | Decreased viability and proliferation. | mdpi.comresearchgate.net |

| Daoy | Medulloblastoma | Dose-dependent | Decreased viability, cell cycle arrest. | mdpi.com |

| HUH-7 | Hepatocellular Carcinoma | 50 - 100 | Dose- and time-dependent decrease in viability. | scispace.com |

| HepG2, Hep3b | Hepatocellular Carcinoma | 100 - 250 | Dose- and time-dependent decrease in viability. | scispace.com |

| SiHa | Cervical Cancer | Dose-dependent | Inhibited proliferation, G1 phase arrest. | spandidos-publications.com |

Analysis of Gene Expression and Proteomic Profiles

The effects of NDGA on cellular function are underpinned by significant alterations in gene and protein expression. In cervical cancer cells, NDGA was found to inhibit the transcription of the HPV-16 E6 oncogene, leading to a restoration of p53 protein levels. spandidos-publications.com This, in turn, induced the expression of the cell cycle kinase inhibitor p21. spandidos-publications.com

In non-small-cell lung cancer cell lines, NDGA treatment led to a decrease in the expression of the LDH gene across all tested lines, while GLUT3 gene expression increased after 24 hours. mdpi.comresearchgate.net The expression of the HIF-1 gene was found to decrease in H1299 and A549 cells. mdpi.comresearchgate.net Furthermore, NDGA treatment increased the expression of the proinflammatory cytokine IL-1b in H1975 and A549 cell lines after 24 hours. mdpi.com In prostate cancer cells, proteomic analysis revealed that NDGA downregulates the expression of neuropilin 1 (NRP1), a protein implicated in cell motility and metastasis. nih.gov In models of cerebral ischemia, NDGA was shown to suppress the expression of phospho-c-JUN and phospho-JNK, which are involved in apoptotic pathways. nih.govfrontiersin.org Proteomic approaches, such as two-dimensional gel electrophoresis (2DE) and liquid chromatography-mass spectrometry (LC-MS/MS), have been instrumental in identifying these protein expression changes, providing a broader view of the cellular pathways affected by NDGA. uni.lu

Determination of Oxidative Stress Biomarkers

A primary mechanism of NDGA's action is its ability to modulate oxidative stress. frontiersin.org In vitro studies have consistently demonstrated its antioxidant properties. nih.gov In a cellular model of medulloblastoma using Daoy cells, treatment with NDGA led to a 4.5-fold increase in glutathione (B108866) disulfide (GSSG), a marker of oxidative stress. mdpi.com In rat brain homogenates, NDGA significantly reduced the production of thiobarbituric acid reactive substances (TBARS), a measure of lipid peroxidation. frontiersin.orgsci-hub.runih.gov

NDGA has also been shown to protect human monocytes from oxidative stress induced by agents like iodoacetate or hydrogen peroxide. nih.gov This protective effect was associated with the attenuation of reactive oxygen species (ROS) production. nih.gov Furthermore, in neuronal cultures, NDGA prevents the increase in ROS levels induced by amyloid-beta, linking its neuroprotective effects to its antioxidant capacity. frontiersin.orgalzdiscovery.org This antioxidant activity is believed to be a key factor in its protective effects against nephrotoxicity and other damage models. researchgate.net

Studies on Neuronal Injury and Neuroprotection

NDGA has demonstrated significant neuroprotective effects in a variety of in vitro models of neuronal injury. In cultured rat cortical neurons subjected to oxygen-glucose deprivation (a model for ischemic stroke), NDGA increased cell viability, inhibited apoptosis, and reduced the levels of phospho-JNK and phospho-c-JUN. nih.govfrontiersin.org This suggests a protective mechanism mediated through the suppression of the JNK pathway. nih.gov

In models relevant to neurodegenerative diseases, NDGA has also shown promise. It was found to prevent neuronal injury in cultures treated with amyloid-beta, a key pathological component of Alzheimer's disease, by suppressing the associated increase in ROS and calcium levels. frontiersin.orgalzdiscovery.org In a chemical model of Huntington's disease, NDGA protected neurons through the activation of the NRF2 transcription factor, a key regulator of the antioxidant response. frontiersin.org The compound was also shown to activate the NRF2 target HMOX1, which plays an important role in neuroprotection. frontiersin.org

Modulation of Macrophage Function and Autophagy Induction

NDGA has been observed to modulate key functions of macrophages, including the induction of autophagy. Autophagy is a cellular process for degrading and recycling cellular components, which also serves as a defense mechanism against intracellular pathogens. Studies have shown that NDGA induces autophagy in human macrophages, which in turn inhibits the growth of Mycobacterium tuberculosis within these cells. frontiersin.orgnih.govresearchgate.net

The mechanism for this autophagy induction is linked to the disruption of the KEAP1/NRF2 interaction and the modulation of the PI3K/AKT/mTOR signaling pathway. frontiersin.orgnih.gov By activating NRF2, NDGA may induce autophagy genes. frontiersin.org Additionally, there is evidence to suggest that NDGA may disrupt the interaction between KEAP1 and SQSTM1 (p62), a crucial autophagy protein, further promoting the autophagic process. frontiersin.org This induction of autophagy represents a significant mechanism by which NDGA can influence the host immune response to infection. frontiersin.orgnih.gov

Enzyme Inhibition Assays and Receptor Binding Studies

The biological effects of NDGA are frequently traced back to its direct interaction with and inhibition of specific enzymes and cellular receptors. It is well-characterized as an inhibitor of lipoxygenase (LOX) enzymes, particularly 5-LOX. nih.govnih.govmedchemexpress.com

Beyond LOX, NDGA has been shown to inhibit several receptor tyrosine kinases (RTKs) that are often overexpressed in cancer cells. scispace.comnih.gov Enzyme inhibition assays have confirmed its activity against the insulin-like growth factor-1 receptor (IGF-1R) and HER2/neu. nih.govnih.gov Further studies demonstrated that NDGA can inhibit the autophosphorylation of both wild-type and activated fibroblast growth factor receptor 3 (FGFR3). aacrjournals.org Additionally, NDGA has been identified as an inhibitor of the transforming growth factor β (TGF-β) type I receptor, a serine/threonine kinase receptor involved in tumor biology. nih.gov This broad inhibitory profile against key signaling kinases contributes significantly to its observed anti-proliferative and anti-cancer activities. nih.govaacrjournals.orgnih.gov

Table 2: Summary of NDGA's Enzyme and Receptor Inhibition

| Target | Target Type | Context/Effect | Reference(s) |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Enzyme | Anti-inflammatory, Neuroprotection | nih.govmedchemexpress.com |

| 12/15-Lipoxygenase | Enzyme | Neuroprotection (Ischemia) | nih.govfrontiersin.org |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | Receptor Tyrosine Kinase | Anti-cancer (Breast Cancer) | nih.govnih.gov |

| HER2/neu (c-erbB2) | Receptor Tyrosine Kinase | Anti-cancer (Breast Cancer) | nih.govaacrjournals.org |

| Fibroblast Growth Factor Receptor 3 (FGFR3) | Receptor Tyrosine Kinase | Anti-cancer (Multiple Myeloma) | aacrjournals.org |

| Transforming Growth Factor β (TGF-β) Type I Receptor | Serine/Threonine Kinase Receptor | Anti-cancer | nih.gov |

| Acetylcholinesterase | Enzyme | Neuroprotection | alzdiscovery.org |

Flow Cytometric Analysis of Cellular Processes (e.g., Cell Cycle, Apoptosis, Autophagy Flux)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of Nordihydroguaiaretic Acid (NDGA) research, it provides critical quantitative data on how the compound affects fundamental cellular processes such as the cell cycle, programmed cell death (apoptosis), and cellular recycling (autophagy).

Cell Cycle Analysis Flow cytometry, typically involving DNA staining with fluorescent dyes like propidium (B1200493) iodide (PI), has been instrumental in elucidating the cytostatic effects of NDGA. semanticscholar.orgnih.gov Studies across various cancer cell lines demonstrate that NDGA can induce cell cycle arrest at different phases, thereby inhibiting proliferation.

In human medulloblastoma Daoy cells, treatment with NDGA resulted in an accumulation of cells in the S and G2/M phases of the cell cycle. semanticscholar.orgnih.gov Similarly, in non-small-cell lung cancer (NSCLC) cell lines H1975, H1299, and A549, NDGA treatment for 24 hours led to a significant arrest in the G0/G1 phase. researchgate.net Research on cervical cancer SiHa cells also revealed that NDGA causes cell cycle arrest at the G1 phase. nih.gov This G1 arrest is potentially mediated by the upregulation of the cell cycle kinase inhibitor p21, a key regulator of the G1/S transition. nih.govmdpi.com The induction of p21 may be linked to NDGA's ability to restore p53 protein levels by inhibiting the transcription of the HPV-16 E6 gene. nih.gov In contrast, a novel NDGA derivative, NDGA-P21, was also found to arrest the cell cycle in the G1 phase in glioma cells. semanticscholar.org

Interactive Table: Effect of Nordihydroguaiaretic Acid (NDGA) on Cell Cycle Progression

| Cell Line | Cancer Type | NDGA Effect | Key Findings | Citations |

| Daoy | Medulloblastoma | S and G2/M phase arrest | Dose-dependent accumulation of cells in S and G2/M phases. | nih.gov, semanticscholar.org |

| SiHa | Cervical Cancer | G1 phase arrest | Significant inhibition of cell cycle progression at the G1 phase. | mdpi.com, nih.gov |

| H1975, H1299, A549 | Non-Small-Cell Lung Cancer | G0/G1 phase arrest | Increase in the G0/G1 population after 24h treatment. | mdpi.com, researchgate.net |

| SGC-7901, BGC-823 | Gastric Cancer | G0/G1 phase arrest | An NDGA analogue (Y14) induced accumulation in the G0/G1 phase. | frontiersin.org |

Apoptosis The pro-apoptotic capabilities of NDGA have been extensively documented using flow cytometry, often employing Annexin V and propidium iodide (PI) co-staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In medulloblastoma Daoy cells, NDGA treatment induced a dose-dependent increase in the sub-G1 population, which is indicative of apoptotic DNA fragmentation. semanticscholar.org At concentrations of 75 µM and 100 µM, NDGA significantly increased the percentage of apoptotic cells to 14.85% and 20.63%, respectively. mdpi.com Further analysis confirmed a loss of plasma membrane integrity, a hallmark of cell death. mdpi.com Studies on pancreatic and cervical cancer cells also demonstrated that NDGA induces apoptosis. nih.gov In hepatocellular carcinoma (HCC) cell lines, flow cytometry revealed that NDGA-induced cell death occurs primarily through necrosis, although an increase in early apoptosis was noted in HUH-7 cells at a 100 µM concentration. scispace.com Interestingly, in NSCLC cell lines, while NDGA induced cell death involving plasma membrane permeabilization, it did not significantly increase the population of early apoptotic (Annexin V+/PI-) cells or caspase-3 activity, suggesting a non-apoptotic cell death mechanism in this context. mdpi.comnih.gov

Interactive Table: NDGA-Induced Apoptosis Detected by Flow Cytometry

| Cell Line | Cancer Type | Assay | Key Findings | Citations |